2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Description
Significance and Research Rationale for Investigating 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
The primary rationale for investigating this compound stems from its structural similarity to other well-studied phenolic compounds that exhibit significant biological activities. Phenolic compounds as a group are known for their antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. nih.govnih.gov Many of these effects are attributed to their ability to scavenge free radicals and modulate cellular signaling pathways. nih.gov
More specifically, the molecule belongs to the hydroxyphenyl alkanone family, which includes commercially and scientifically important compounds such as raspberry ketone and zingerone (B1684294). Raspberry ketone is the principal aroma compound in raspberries and is widely used in the food and cosmetics industries. acs.orgtaylorandfrancis.com Research has also explored its potential anti-obesity and metabolic effects. taylorandfrancis.com Zingerone, a key flavor component of ginger, has been studied for its pharmacological activities. researchgate.net The established utility and bioactivity of these related ketones provide a strong impetus for the investigation of novel analogs like this compound to discover new properties or applications.
Historical Development and Evolution of Research on Related Chemical Structures
The scientific foundation for synthesizing compounds like this compound dates back to the late 19th century with the discovery of the Friedel-Crafts reactions.
The Friedel-Crafts Reaction (1877): Developed by Charles Friedel and James Crafts, these reactions provided a method to attach substituents to an aromatic ring. wikipedia.orgbyjus.com Friedel-Crafts acylation, in particular, is a fundamental process for creating aryl ketones by reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comsigmaaldrich.com However, the direct acylation of phenols can be challenging because the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, deactivating it. stackexchange.com This has led to the development of modified procedures and alternative synthetic routes over the years.
Research on Natural Phenolic Ketones: Research into natural flavor compounds like raspberry ketone (from raspberries) and zingerone (from ginger) has a long history. taylorandfrancis.com Early work focused on their isolation and identification. Subsequent synthetic chemistry research aimed to produce these valuable compounds industrially. Classic synthesis of raspberry ketone, for example, involves the condensation of p-hydroxybenzaldehyde with acetone (B3395972) to form a chalcone-like intermediate, which is then selectively hydrogenated. researchgate.net
Evolution to Biosynthesis: More recently, research has evolved towards greener and more sustainable production methods. This includes the use of engineered microorganisms to produce these compounds. For instance, researchers have successfully engineered Escherichia coli to produce raspberry ketone by co-expressing enzymes like zingerone synthase and a glucose dehydrogenase for cofactor regeneration. acs.orgresearchgate.net This biotechnological approach represents the modern frontier in the synthesis of phenolic ketones.
Broader Context of Alkylphenols: The broader class of alkylphenols, which are structurally related, has also been a subject of significant research, particularly in environmental science. Since the late 20th century, studies have focused on their occurrence in the environment and their potential as endocrine-disrupting compounds, which has led to regulations and monitoring of their presence in water resources. researchgate.netwur.nl
Current State of Knowledge and Unaddressed Research Questions Regarding this compound
The current body of scientific literature on this compound is sparse. Its existence is primarily documented in chemical supplier catalogs, identified by its CAS number, 111873-62-2, and noted as a chemical building block or scaffold for synthesis. chemicalbook.comcymitquimica.combldpharm.com
In contrast, basic computed property data is available for its structural isomer, 4-(4-hydroxyphenyl)-4-methyl-2-pentanone, which highlights the knowledge gap for the title compound.
Interactive Data Table: Comparison of Isomeric Hydroxyphenyl Pentanones
| Property | This compound | 4-(4-Hydroxyphenyl)-4-methyl-2-pentanone |
| CAS Number | 111873-62-2 chemicalbook.com | 38997-39-8 |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ nih.gov |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol nih.gov |
| IUPAC Name | This compound | 4-(4-hydroxyphenyl)-4-methylpentan-2-one nih.gov |
This lack of specific data leads to a number of unaddressed research questions:
Synthesis: What are the most efficient chemical or biosynthetic methods for its production?
Physicochemical Properties: What are its measured physical and chemical properties, such as melting point, boiling point, and solubility?
Biological Activity: Does it possess antioxidant, anti-inflammatory, antimicrobial, or other significant biological activities characteristic of phenolic compounds? nih.govijhmr.com
Structure-Activity Relationship: How does the position of the carbonyl group (at C3 versus C2 in its isomer) influence its biological activity and physical properties?
Applications: Could it serve as a novel flavor or fragrance agent, a pharmaceutical intermediate, or a building block for more complex molecules?
Metabolism and Toxicology: What are its metabolic fates in biological systems, and what is its toxicological profile?
Overview of Research Objectives and Scope for this compound Studies
Given the current knowledge gaps, future research on this compound would logically begin with foundational studies to establish its basic scientific profile.
Primary Research Objectives:
Chemical Synthesis and Characterization: To develop and optimize a reliable synthetic pathway and to purify and fully characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry).
In Vitro Biological Screening: To conduct a battery of in vitro assays to screen for key biological activities commonly associated with phenolic ketones, including antioxidant capacity, anti-inflammatory effects, and antimicrobial efficacy against a panel of microorganisms. nih.gov
Structure-Activity Relationship (SAR) Analysis: To compare the biological activities of this compound with its isomer and other related compounds like raspberry ketone to elucidate how its specific chemical structure dictates its function. ijhmr.com
Preliminary Safety and Metabolism Assessment: To perform initial in vitro cytotoxicity assays using relevant cell lines and to conduct preliminary metabolic stability studies to provide an early assessment of its safety profile.
The scope of initial research would be exploratory, aiming to generate the first wave of empirical data on this compound. The findings would determine whether it possesses properties that justify more in-depth investigation for specific applications in the pharmaceutical, cosmetic, or food industries. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-4-methylpentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)9(3)10-4-6-11(13)7-5-10/h4-9,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKRFBAPTDCZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 4 Hydroxyphenyl 4 Methylpentan 3 One
Retrosynthetic Analysis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. acs.orgresearchgate.netnih.gov For this compound, the primary disconnection strategies would target the carbon-carbon bonds adjacent to the carbonyl group.
A key disconnection can be made at the α-carbon-aryl bond (Cα-Ar). This approach suggests a reaction between a phenol (B47542) derivative and a suitable three-carbon synthon. This is a common strategy in the synthesis of α-aryl ketones. researchgate.net
Another logical disconnection is at the carbon-carbon bond between the carbonyl carbon and the isopropyl group. This would involve the reaction of a 4-hydroxyphenyl-containing synthon with an isopropyl-containing synthon.
These disconnections lead to several potential synthetic pathways, which are explored in the following sections.
Established Chemical Synthesis Routes to this compound
While specific literature detailing the synthesis of this compound is not abundant, its structure lends itself to well-established synthetic transformations.
Stepwise Construction Approaches
A plausible and widely applicable method for the synthesis of α-aryl ketones is through Friedel-Crafts reactions. youtube.comorganic-chemistry.orgijpcbs.com This electrophilic aromatic substitution can be adapted in a few ways:
Friedel-Crafts Acylation: This would involve the reaction of a suitable phenol or a protected phenol with an acyl halide or anhydride (B1165640). organic-chemistry.orgajptr.com For the target molecule, this would mean reacting a phenol with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The hydroxyl group of the phenol is activating, but it can also coordinate with the Lewis acid, often requiring a stoichiometric amount of the catalyst. organic-chemistry.org
Friedel-Crafts Alkylation: Another approach is the alkylation of a phenol with a suitable alkyl halide. youtube.com A potential, though less direct, route could involve the alkylation of a phenolic ketone precursor. A more relevant application of Friedel-Crafts alkylation is seen in the synthesis of raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, where phenol is reacted with 4-hydroxybutan-2-one in the presence of a solid acid catalyst. acs.orggoogle.com A similar strategy could theoretically be adapted for the target molecule.
An alternative stepwise approach involves the α-arylation of a ketone. This would entail reacting an enolate or enol equivalent of 4-methylpentan-3-one with an aryl halide. Palladium-catalyzed α-arylation of ketones has become a general and powerful method for this type of transformation. researchgate.netrsc.org
Precursor Compounds and Starting Materials in this compound Synthesis
The selection of starting materials is dictated by the chosen synthetic route. The following table outlines potential precursors for the synthesis of this compound.
| Precursor Compound | Corresponding Synthetic Approach |
| Phenol | Friedel-Crafts Acylation/Alkylation |
| 4-Isopropylphenol | Isomerization/Rearrangement Reactions |
| 4-Methylpentan-3-one | α-Arylation Reactions |
| 2-Methylpropanoyl chloride | Friedel-Crafts Acylation |
| 4-Bromophenol or other 4-halo-phenols | Palladium-catalyzed α-Arylation |
| Isobutyraldehyde | Aldol-type reactions followed by oxidation |
| Acetone (B3395972) | Aldol (B89426) condensation to form precursors |
Advanced and Sustainable Synthetic Methodologies for this compound
Modern organic synthesis emphasizes the development of more efficient and environmentally benign methods.
Catalytic Systems in the Formation of this compound
Transition metal catalysis offers powerful alternatives to traditional methods like Friedel-Crafts reactions. ijpcbs.com Several catalytic systems could be employed for the synthesis of the target compound:
Palladium Catalysis: As mentioned, palladium-catalyzed α-arylation of ketones is a highly effective method. researchgate.netrsc.org This approach would involve coupling an enolate of 4-methylpentan-3-one with a 4-halophenol. The use of specialized phosphine (B1218219) ligands can enhance the efficiency and scope of this reaction. researchgate.net
Rhodium Catalysis: Rhodium catalysts can be used for the direct C-H functionalization of aromatic compounds. acs.org This would allow for the direct coupling of a phenol with a suitable ketone precursor, avoiding the need for pre-functionalized starting materials.
Copper Catalysis: Copper-based catalytic systems have also been developed for the α-arylation of ketones and other carbonyl compounds. nih.govorganic-chemistry.org These methods can be more cost-effective than palladium-based systems.
Nickel Catalysis: Nickel catalysts are emerging as a versatile and economical alternative for cross-coupling reactions, including the synthesis of aryl ketones from aryl halides and various coupling partners. acs.orgorganic-chemistry.org
The following table summarizes some of the catalytic systems applicable to the synthesis of α-aryl ketones.
| Catalyst System | Reaction Type | Potential Application |
| Palladium(II) acetate (B1210297) with phosphine ligands | α-Arylation of ketones | Coupling of 4-methylpentan-3-one with 4-halophenol |
| Rhodium complexes | C-H Functionalization | Direct arylation of a ketone precursor with phenol |
| Copper(I) iodide with ligands | α-Arylation of ketones | Alternative to palladium for ketone arylation |
| Nickel(II) chloride with ligands | Cross-coupling | Coupling of aryl halides with organometallic reagents |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. Several principles can be applied to the synthesis of this compound:
Use of Greener Solvents: Many modern catalytic reactions can be performed in more environmentally friendly solvents, such as water or ionic liquids. ajptr.comrsc.org For instance, α-arylation reactions have been successfully carried out in aqueous surfactant media. rsc.org
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of transition metals or solid acids is preferable to the stoichiometric quantities of Lewis acids often required in classical Friedel-Crafts reactions. organic-chemistry.orgijpcbs.com Solid acid catalysts, such as acid-activated clays, are particularly attractive as they are often reusable and produce less waste. acs.orggoogle.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H activation pathways are advantageous in this regard as they reduce the number of synthetic steps and the generation of byproducts. acs.org
Use of Renewable Feedstocks: While not directly applicable to the immediate synthesis, future research could explore the use of bio-based starting materials. For example, phenol can be derived from lignin, a component of biomass.
By embracing these advanced and sustainable methodologies, the synthesis of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.
Optimization Parameters and Process Intensification for this compound Production
The industrial-scale production of this compound would necessitate rigorous optimization of the proposed Friedel-Crafts acylation to maximize yield, purity, and cost-effectiveness while ensuring process safety and sustainability.
Optimization Parameters: Key variables in a Friedel-Crafts acylation that require optimization include the choice of catalyst, solvent, temperature, and reactant stoichiometry. numberanalytics.com
Catalyst: While aluminum chloride (AlCl₃) is the classic Lewis acid catalyst for this reaction, its use in stoichiometric amounts generates significant waste. wikipedia.org Optimization may involve screening alternative, more environmentally benign catalysts. These could include other Lewis acids (e.g., FeCl₃, ZnCl₂), Brønsted acids, or reusable solid acid catalysts like zeolites or acid-activated clays, which can simplify product purification and reduce environmental impact. google.comacs.org The catalyst loading is also a critical parameter to optimize, as reducing the amount of catalyst can prevent uncontrolled side reactions. acs.org
Solvent: The choice of solvent can significantly affect reaction yield and selectivity. numberanalytics.com Common solvents for Friedel-Crafts reactions include nitrobenzene (B124822) and carbon disulfide, but their toxicity is a major drawback. google.com Greener solvent alternatives would be a focus of optimization. In some cases, solvent-free conditions using one of the reactants as the solvent or employing techniques like microwave irradiation can be effective. rsc.orgresearchgate.net
Temperature: Reaction temperature is a crucial parameter that influences both reaction rate and selectivity. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired byproducts. The optimal temperature must be determined experimentally to balance reaction speed with product purity. google.comnumberanalytics.com
Reactant Ratio: The molar ratio of phenol to the acylating agent and the catalyst is a key parameter. Using an excess of the acylating agent can help drive the reaction to completion, but may also lead to side reactions or complicate purification. numberanalytics.com
The table below summarizes key optimization parameters and their potential impact on the proposed Friedel-Crafts synthesis.
| Parameter | Options | Potential Impact on Production |
| Catalyst | AlCl₃, FeCl₃, ZnCl₂, Solid Acids (Zeolites, Clays) | Affects yield, regioselectivity, and process sustainability. Solid acids can simplify separation and be recycled. acs.orgacs.org |
| Solvent | Nitrobenzene, Dichloromethane, Carbon Disulfide, Green Solvents, Solvent-free | Influences reaction rate, yield, and environmental footprint. google.comnumberanalytics.com |
| Temperature | 0 - 100 °C | Controls reaction rate versus byproduct formation. google.com |
| Acylating Agent | Isovaleryl chloride, Isovaleric anhydride | Choice affects reactivity and byproducts (e.g., HCl vs. isovaleric acid). |
| Reactant Ratio | Varying molar equivalents of phenol, acylating agent, and catalyst | Optimizing ratios is crucial for maximizing conversion and minimizing waste. numberanalytics.com |
Process Intensification: Modern chemical manufacturing emphasizes process intensification (PI) to create safer, more efficient, and sustainable processes. pharmafeatures.compharmasalmanac.com For the production of this compound, several PI strategies could be implemented.
Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems offers significant advantages. pharmasalmanac.com Flow reactors, such as microreactors or packed-bed reactors, feature superior heat and mass transfer, allowing for better control over highly exothermic reactions like Friedel-Crafts acylation. numberanalytics.comcetjournal.it This enhanced control can lead to higher yields, improved selectivity, and inherently safer operating conditions due to the small reaction volumes at any given time. cetjournal.itpharmasalmanac.com
Process Analytical Technology (PAT): Integrating real-time analytical tools (e.g., IR, Raman spectroscopy) into the manufacturing process allows for continuous monitoring of critical process parameters and quality attributes. pharmafeatures.com This enables tighter control over the reaction, ensuring consistent product quality and allowing for immediate adjustments to maintain optimal conditions.
Advanced Catalysis: The use of immobilized or solid-phase catalysts in continuous flow reactors is a prime example of process intensification. This approach simplifies catalyst separation and reuse, reduces waste, and facilitates a fully continuous manufacturing process, aligning with the principles of green chemistry. acs.org
Automation and Modeling: Implementing automated control systems and developing digital twin models of the process can aid in predictive control and optimization. pharmafeatures.com Machine learning algorithms can analyze process data to identify optimal operating conditions, leading to enhanced efficiency and batch-to-batch consistency.
By applying these optimization and intensification strategies, the proposed synthesis of this compound could be developed into a robust, efficient, and sustainable industrial process.
Chemical Reactivity and Functionalization of 2 4 Hydroxyphenyl 4 Methylpentan 3 One
Reactivity of the Ketone Moiety in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
The ketone functional group is a cornerstone of organic synthesis, and in the context of this compound, it serves as a prime site for a variety of chemical modifications. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions and their Scope
Nucleophilic addition is a fundamental reaction of ketones. A wide array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
Common nucleophilic addition reactions applicable to the ketone in this compound include:
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, 2-(4-hydroxyphenyl)-4-methylpentan-3-ol, using various reducing agents.
Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of tertiary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin, 2-(4-hydroxyphenyl)-3-hydroxy-4-methyl-3-cyanopentane. uakron.edu This reaction is a classic example of nucleophilic addition to a carbonyl group. uakron.edu
Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene.
Acetal and Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal, which can serve as a protecting group for the carbonyl functionality.
| Nucleophilic Addition Reaction | Reagents | Expected Product |
| Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O then H₃O⁺ | 2-(4-Hydroxyphenyl)-4-methylpentan-3-ol |
| Grignard Reaction | R-MgX, Et₂O then H₃O⁺ | Tertiary Alcohol |
| Cyanohydrin Formation | KCN, H₂SO₄ | 2-(4-Hydroxyphenyl)-3-hydroxy-4-methyl-3-cyanopentane |
| Wittig Reaction | Ph₃P=CHR', THF | Alkene |
| Ketal Formation | R'OH (2 equiv.), H⁺ catalyst | Ketal |
α-Carbon Functionalization via Enolate Chemistry
The α-carbons adjacent to the ketone group in this compound possess acidic protons. In the presence of a suitable base, these protons can be abstracted to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position.
Key reactions involving enolate chemistry include:
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide.
Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack another ketone or aldehyde molecule in an aldol condensation reaction, forming a β-hydroxy ketone.
Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-carbon can be halogenated.
| α-Carbon Functionalization | Reagents | Expected Product |
| Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-alkylated ketone |
| Aldol Condensation | NaOH, H₂O, Heat | β-hydroxy ketone |
| Halogenation | Br₂, NaOH, H₂O | α-halogenated ketone |
Chemical Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a versatile functional handle for derivatization. Its acidic nature and the nucleophilicity of the corresponding phenoxide allow for a range of transformations.
Alkylation and Acylation Reactions for Derivative Synthesis
Alkylation and acylation of the phenolic hydroxyl group are common strategies to produce various derivatives. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion in the presence of a base.
Alkylation: The phenolic hydroxyl group can be converted into an ether through reaction with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate.
Acylation: Reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine, yields an ester.
Etherification and Esterification Strategies
Etherification and esterification are specific examples of alkylation and acylation, respectively, and are widely used to modify the properties of phenolic compounds.
Williamson Ether Synthesis: This classic method involves the reaction of the sodium or potassium phenoxide of this compound with an alkyl halide to form an ether.
Fischer-Speier Esterification: While more common for carboxylic acids, esterification of phenols can be achieved by reacting them with a carboxylic acid in the presence of a strong acid catalyst, though this method is often less efficient for phenols compared to using acyl halides or anhydrides. A more effective approach is the Schotten-Baumann reaction, which uses an acyl chloride and aqueous base.
| Phenolic Hydroxyl Transformation | Reagents | Expected Product Class |
| Williamson Ether Synthesis | 1. NaOH or K₂CO₃; 2. R-X | Ether |
| Schotten-Baumann Acylation | RCOCl, NaOH(aq) | Ester |
| Acylation with Anhydride | (RCO)₂O, Pyridine | Ester |
Electrophilic and Nucleophilic Aromatic Substitutions on the Hydroxyphenyl Ring
The hydroxyphenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already substituted, electrophilic attack is expected to occur primarily at the ortho positions (positions 3 and 5 of the phenyl ring).
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like Br₂ in a suitable solvent.
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring, although the presence of the activating hydroxyl group can sometimes lead to side reactions or require specific catalytic systems.
While less common for electron-rich rings like phenols, nucleophilic aromatic substitution can occur if a strong electron-withdrawing group is present on the ring, or under forcing conditions. For this compound itself, electrophilic substitution is the more prevalent pathway for aromatic ring functionalization.
| Electrophilic Aromatic Substitution | Reagents | Expected Position of Substitution |
| Bromination | Br₂, FeBr₃ or CCl₄ | Ortho to the hydroxyl group |
| Nitration | HNO₃, H₂SO₄ | Ortho to the hydroxyl group |
| Sulfonation | SO₃, H₂SO₄ | Ortho to the hydroxyl group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to the hydroxyl group |
Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For analogues of this compound, derivatization strategies would systematically modify the three main parts of the molecule—the phenolic ring, the ketone functionality, and the aliphatic side chain—to probe their influence on a specific biological endpoint.
Etherification: Converting the hydroxyl group to an ether (e.g., methoxy, ethoxy, or benzyloxy) can enhance lipophilicity and may improve cell membrane permeability. The size of the alkyl or aryl group can be varied to probe the steric requirements of the binding pocket.
Esterification: Formation of esters with various acyl groups (e.g., acetate (B1210297), benzoate) can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenolic compound. The nature of the ester can also influence the compound's pharmacokinetic properties.
Substitution on the Aromatic Ring: The positions ortho and meta to the hydroxyl group on the phenyl ring are activated towards electrophilic substitution. Introducing substituents such as halogens, alkyl groups, or nitro groups can modulate the electronic properties and steric profile of the molecule. mdpi.com
Interactive Table: SAR of Phenolic Group Modifications
| Derivative | R1 (at C4-OH) | R2 (on Phenyl Ring) | Relative Activity (%) |
| Parent | H | H | 100 |
| 1a | CH₃ | H | 85 |
| 1b | C₂H₅ | H | 70 |
| 1c | COCH₃ | H | 110 (potential prodrug) |
| 1d | H | 3-Cl | 125 |
| 1e | H | 3,5-diCl | 150 |
Note: The data in this table is representative and based on general SAR principles for phenolic compounds, illustrating potential trends in activity upon modification.
Modification of the Ketone Carbonyl Group: The ketone functionality is a key hydrogen bond acceptor and its modification can significantly impact biological activity.
Reduction: Reduction to a secondary alcohol introduces a new chiral center and a hydrogen bond donor, which can lead to different interactions with a biological target.
Formation of Imines/Oximes/Hydrazones: Condensation with amines, hydroxylamine, or hydrazines can introduce a variety of substituents, altering the steric and electronic nature of this part of the molecule. These derivatives can also exhibit different geometric isomers (E/Z), which may have distinct biological activities.
Interactive Table: SAR of Ketone Group Modifications
| Derivative | Modification at C3-Ketone | Relative Activity (%) |
| Parent | =O | 100 |
| 2a | -OH (S-isomer) | 60 |
| 2b | -OH (R-isomer) | 75 |
| 2c | =N-OH (Oxime) | 90 |
| 2d | =N-NH₂ (Hydrazone) | 95 |
Note: The data in this table is representative and based on general SAR principles for ketone-containing bioactive molecules, illustrating potential trends in activity upon modification.
Modification of the Aliphatic Chain: The isobutyl group and the methylene (B1212753) bridge provide a lipophilic character to the molecule.
Homologation: Varying the length of the alkyl chain can probe the size of a hydrophobic binding pocket. For instance, replacing the isobutyl group with isopropyl, tert-butyl, or other alkyl groups can provide insights into the steric tolerance of the target.
Introduction of Unsaturation: Creating a double bond in the aliphatic chain can introduce conformational rigidity and potential for different types of interactions. For example, an α,β-unsaturated ketone could be a Michael acceptor. nih.gov
Cyclization: Incorporating the aliphatic chain into a cyclic structure can restrict the molecule's conformation, which can lead to an increase in potency if the constrained conformation is the bioactive one.
Interactive Table: SAR of Aliphatic Chain Modifications
| Derivative | Aliphatic Group (R3) | Relative Activity (%) |
| Parent | isobutyl | 100 |
| 3a | isopropyl | 115 |
| 3b | tert-butyl | 90 |
| 3c | cyclopropyl | 130 |
| 3d | phenyl | 80 |
Note: The data in this table is representative and based on general SAR principles for compounds with aliphatic chains, illustrating potential trends in activity upon modification.
Through the systematic synthesis and biological evaluation of such analogues, a comprehensive SAR profile for this compound can be established. This knowledge is invaluable for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Mechanistic Investigations of Reactions Involving 2 4 Hydroxyphenyl 4 Methylpentan 3 One
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 2-(4-hydroxyphenyl)-4-methylpentan-3-one can be approached through several established organic reaction pathways. The elucidation of these mechanisms provides insight into reaction kinetics, potential byproducts, and optimization strategies. A plausible synthetic route is the Friedel-Crafts acylation.
Friedel-Crafts Acylation Mechanism:
This pathway involves the reaction of phenol (B47542) with an appropriate acylating agent, such as 2-methyl-3-oxopentanoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The mechanism unfolds in several steps:
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. The hydroxyl group of phenol is a strong activating group, directing the substitution to the ortho and para positions. The formation of the para-substituted product, this compound, is often favored due to reduced steric hindrance compared to the ortho position.
Deprotonation and Regeneration of Aromaticity: A weak base removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the phenyl ring and yielding the final ketone product.
Another relevant reaction is the Baeyer-Villager oxidation , which describes a potential transformation of the target ketone. stackexchange.com This reaction converts a ketone into an ester using a peroxy acid. For this compound, the mechanism would involve the migration of one of the alpha-carbon groups to the oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. In this case, the 2-(4-hydroxyphenyl)methyl group would likely migrate in preference to the isopropyl group, yielding the corresponding ester. stackexchange.com
Mechanistic Studies of Antioxidant and Radical Scavenging Activities
Phenolic compounds are well-documented antioxidants, primarily due to the reactivity of the hydroxyl group attached to the aromatic ring. frontiersin.org The antioxidant activity of this compound would be centered on its 4-hydroxyphenyl moiety, which can neutralize free radicals through several mechanisms. mdpi.commdpi.com
The principal mechanisms of radical scavenging for phenolic compounds are:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable, resonance-delocalized phenoxyl radical (ArO•). mdpi.comnih.gov This is often the predominant mechanism in non-polar environments.
ArOH + R• → ArO• + RH
Single Electron Transfer (SET): The phenol can donate an electron to the free radical to form a radical cation (ArOH•+) and an anion. The radical cation can then deprotonate to form the phenoxyl radical. This mechanism is more common in polar solvents.
ArOH + R• → ArOH•+ + R⁻
| Mechanism | Description | Key Influencing Factor | Environment |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | The phenolic -OH group donates a hydrogen atom to a free radical. | O-H Bond Dissociation Enthalpy (BDE) | Aprotic solvents, lipids |
| Single Electron Transfer (SET) | The phenol donates an electron to a free radical, followed by deprotonation. | Ionization Potential (IP) | Polar solvents |
Computational and Theoretical Chemistry Studies on 2 4 Hydroxyphenyl 4 Methylpentan 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular shape, and reactivity centers.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties such as dipole moment and molecular orbital energies. For a molecule like 2-(4-hydroxyphenyl)-4-methylpentan-3-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths and angles. This analysis allows for the creation of a detailed three-dimensional model of the molecule, which is the foundation for further computational studies. However, specific DFT-calculated geometric and electronic property data for this compound are not available in the reviewed literature.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. For instance, the analysis of a similar compound, 4-methyl-3-penten-2-one, revealed that the HOMO→LUMO transition is primarily an n→π* and π→π* transition. However, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the searched literature.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules.
Simulations of this compound in Different Solvent Environments
MD simulations can model how a solute like this compound behaves in various solvents (e.g., water, DMSO, ethanol). These simulations track the trajectory of each atom over time, revealing information about the molecule's conformational flexibility and its interactions with solvent molecules. This is crucial for understanding its solubility and how its shape might change in a biological environment. Such studies for this specific compound are not documented in the available search results.
Protein-Ligand Docking and Binding Energy Predictions (e.g., with BRCA1, COX proteins)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for estimating the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions.
BRCA1: The Breast Cancer gene 1 (BRCA1) is a tumor suppressor gene, and mutations in it are linked to an increased risk of breast cancer. Computational docking studies often explore how potential drug candidates interact with the BRCA1 protein. For example, studies have shown that various natural compounds can bind to BRCA1, with binding energies indicating the stability of the complex. A docking study involving dihydropyrimidinone derivatives also investigated interactions with BRCA1. However, no specific docking results for this compound with BRCA1 were found.
COX Proteins: Cyclooxygenase (COX) enzymes, particularly COX-2, are significant targets in cancer and inflammation research. Overexpression of COX-2 is noted in many types of cancers, including breast cancer. Molecular docking is used to screen for potential COX-2 inhibitors. For instance, docking analyses have been performed on various compounds to evaluate their binding affinity to the active site of COX-2. Despite the relevance, specific binding energy predictions and interaction analyses for this compound with COX proteins are absent from the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives. This approach is valuable for optimizing lead compounds in drug development. A QSAR study on derivatives of this compound would involve synthesizing a series of related molecules, measuring their biological activity against a specific target, and then using computational software to build a predictive model based on various molecular descriptors. No such QSAR studies for derivatives of this compound were identified in the search results.
Development of Predictive Models for Biological Activities (e.g., antiproliferative, anti-inflammatory)
There is currently no publicly available research that details the development of quantitative structure-activity relationship (QSAR) models or other predictive computational models for the antiproliferative or anti-inflammatory activities of this compound. Such studies would typically involve the generation of a dataset of molecules structurally related to the target compound, experimental testing of their biological activities, and the subsequent use of computational methods to build models that correlate molecular descriptors with the observed activities. These models are invaluable in predicting the potency of new, untested analogues. The absence of such studies for this specific compound means that its potential in these therapeutic areas remains computationally unverified.
Pharmacophore Elucidation and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This "pharmacophore" can then be used as a query in virtual screening campaigns to search large chemical databases for novel compounds with the potential for similar activity.
A search of the scientific literature did not yield any studies focused on the elucidation of a pharmacophore model for this compound. Consequently, no virtual screening efforts based on a specific pharmacophore for this compound have been reported. The process would involve identifying the key hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings and their spatial relationships that are critical for its (hypothetical) biological target interaction.
In Silico Prediction of Metabolic Pathways (Non-Clinical Context)
In silico tools are frequently used to predict the metabolic fate of chemical compounds within a biological system, which is a critical aspect of drug discovery and toxicology. These predictions can identify potential metabolites, the enzymes responsible for the biotransformations (such as cytochrome P450 isoforms), and the sites on the molecule that are most susceptible to metabolism. nih.govresearchgate.net
However, no specific in silico metabolic studies for this compound have been published. A hypothetical predictive analysis would assess the likelihood of various metabolic reactions, such as hydroxylation, oxidation, or conjugation, occurring on the phenyl ring or the pentanone backbone. The results of such predictions are often presented in tabular format, detailing the predicted metabolite, the metabolizing enzyme, and the confidence score of the prediction. Without dedicated research, any such table for this compound would be purely conjectural.
Concluding Remarks
The field of computational chemistry offers a powerful lens through which to examine and predict the properties of molecules like this compound. However, based on currently available scientific literature, this particular compound has not yet been the focus of such detailed computational inquiry. The absence of studies on its predictive biological activity models, pharmacophore elucidation, and in silico metabolism highlights a knowledge gap and an opportunity for future research. As computational methods continue to evolve, it is possible that this and many other understudied compounds will be subjected to the rigorous and insightful analyses that computational chemistry provides.
Advanced Analytical Methodologies for Research on 2 4 Hydroxyphenyl 4 Methylpentan 3 One
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods are indispensable for the separation and purification of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. In a typical research setting, a reverse-phase HPLC method would be developed to separate the target compound from impurities. sigmaaldrich.com For a compound of this nature, a C18 column is often employed. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sigmaaldrich.comnih.gov Detection is commonly achieved using a UV detector, leveraging the chromophore present in the 4-hydroxyphenyl group.
Hypothetical HPLC Purity Analysis Data:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | 8.5 min |
| Purity | >98% (by peak area) |
Gas Chromatography (GC) is the method of choice for analyzing volatile products that may arise from the synthesis or degradation of this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of these volatile species. researchgate.net The choice of the GC column is critical and often a non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is used for the separation of a wide range of volatile organic compounds. scielo.br The temperature program of the GC oven is optimized to ensure the efficient separation of analytes based on their boiling points and interactions with the stationary phase.
Illustrative GC Parameters for Volatile Analysis:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C |
| Detector | Mass Spectrometer (MS) |
Spectroscopic Characterization Methods in Mechanistic and Synthetic Studies
Spectroscopic techniques are vital for the unambiguous structural elucidation and confirmation of this compound, as well as for monitoring the progress of its reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of this compound. rsc.orgscribd.comrsc.org The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. chegg.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. nih.gov
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to OH) | ~ 6.8 | Doublet | 2H |
| Aromatic (meta to OH) | ~ 7.1 | Doublet | 2H |
| OH | Variable | Singlet (broad) | 1H |
| CH (methine) | ~ 3.5 | Quartet | 1H |
| CH₃ (doublet) | ~ 1.2 | Doublet | 3H |
| CH (isopropyl) | ~ 2.8 | Septet | 1H |
| CH₃ (isopropyl x2) | ~ 1.0 | Doublet | 6H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | > 200 |
| Aromatic (C-OH) | ~ 155 |
| Aromatic (C-H) | 115-130 |
| Aromatic (C-C) | ~ 130 |
| CH (methine) | ~ 50 |
| CH (isopropyl) | ~ 35 |
| CH₃ (doublet) | ~ 18 |
| CH₃ (isopropyl x2) | ~ 20 |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org In reaction monitoring, MS can be used to track the consumption of reactants and the formation of products over time. The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the synthesized compound.
Predicted Mass Spectrometry Fragmentation:
| m/z | Fragment Ion |
|---|---|
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 149 | [M - C₃H₇]⁺ |
| 107 | [HOC₆H₄CH₂]⁺ (Benzylic cation) |
| 43 | [CH₃CO]⁺ |
UV-Vis and Infrared (IR) spectroscopy are used to identify the key functional groups present in this compound. researchgate.net The UV-Vis spectrum is characterized by the absorption of the phenolic chromophore. nist.gov IR spectroscopy is particularly useful for identifying the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, which are characteristic functional groups of the molecule. nist.govnist.gov
Characteristic Spectroscopic Absorption Data:
| Spectroscopy | Functional Group | Wavelength/Wavenumber |
|---|---|---|
| UV-Vis | Phenolic Chromophore | λmax ≈ 275-280 nm |
| IR | O-H (Phenol) | ~ 3200-3600 cm⁻¹ (broad) |
| IR | C-H (Aromatic) | ~ 3000-3100 cm⁻¹ |
| IR | C-H (Aliphatic) | ~ 2850-2960 cm⁻¹ |
| IR | C=O (Ketone) | ~ 1715 cm⁻¹ |
| IR | C=C (Aromatic) | ~ 1500-1600 cm⁻¹ |
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, configuration, and conformation, yielding detailed information on bond lengths, bond angles, and torsion angles.
The process begins with the cultivation of a high-quality single crystal of this compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected on a detector. mdpi.com The intensities and positions of these diffraction spots are intrinsically linked to the arrangement of electrons, and thus atoms, within the crystal lattice. By analyzing this pattern, the unit cell dimensions and space group of the crystal can be determined. acs.org Subsequent structure solution and refinement processes generate an electron density map, from which a detailed molecular model is built. mdpi.com
For complex organic molecules like benzodiazepine (B76468) derivatives, XRD has been crucial in establishing their conformation, which is vital for receptor binding. nih.gov Similarly, studies on 4-hydroxycoumarin (B602359) derivatives have used XRD to confirm stereochemistry and reveal non-covalent interactions, such as intramolecular hydrogen bonds and π-π stacking, that stabilize the crystal structure. nih.gov
While specific crystallographic data for this compound is not publicly available, the table below presents representative data that would be expected from such an analysis, based on published data for structurally related heterocyclic compounds. acs.orgresearchgate.net
Table 1: Illustrative Crystallographic Data for a Representative Aromatic Ketone This table presents hypothetical data for illustrative purposes, modeled on typical values for organic compounds, as specific experimental data for this compound is not available in the cited literature.
| Parameter | Value |
| Empirical Formula | C₁₂H₁₆O₂ |
| Formula Weight | 192.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.12 |
| b (Å) | 8.55 |
| c (Å) | 12.43 |
| β (°) | 98.75 |
| Volume (ų) | 1063.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.201 |
| R-factor (%) | 4.5 |
Chiral Analysis Techniques for Enantiomeric Purity
The molecule this compound possesses a chiral center at the fourth carbon atom, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is a critical aspect of analysis. acs.org
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for separating enantiomers. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds, including ketones. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. scas.co.jp The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.
Successful chiral recognition is often explained by the "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole, or steric interactions) between the analyte and the CSP are necessary for separation. youtube.com The derivatization of the polysaccharide backbone with groups like phenylcarbamates creates well-defined chiral grooves where these interactions can occur. youtube.com Method development involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of an alkane like n-hexane and an alcohol modifier) to achieve baseline resolution of the enantiomeric peaks. nih.govresearchgate.net
The table below illustrates the typical results from a chiral HPLC analysis for the enantiomeric purity of a chiral ketone, detailing the chromatographic conditions and the resulting separation parameters.
Table 2: Illustrative Data for Chiral HPLC Separation of a Ketone This table presents hypothetical data for illustrative purposes, based on typical separation results for chiral ketones, as specific experimental data for this compound is not available in the cited literature. nih.govnih.gov
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
| Separation Results | |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) | 99.5% |
Biological Activities and Research Applications of 2 4 Hydroxyphenyl 4 Methylpentan 3 One Excluding Clinical Data
In Vitro Modulation of Specific Enzymes and Proteins
No information is available in the scientific literature regarding the in vitro modulation of specific enzymes and proteins by 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Investigating Enzyme Inhibition Kinetics and Mechanism of Action
There are no published studies investigating the enzyme inhibition kinetics or the mechanism of action of this compound.
Characterization of Receptor Binding Affinities
No data on the characterization of receptor binding affinities for this compound has been reported in the literature.
Cellular Mechanism Studies (Non-Clinical)
Specific non-clinical cellular mechanism studies for this compound are not available in the public domain.
Investigations into Antioxidant and Free Radical Scavenging Capabilities
There are no specific studies that have investigated the antioxidant and free radical scavenging capabilities of this particular compound.
Antiproliferative Effects on Cell Lines (in vitro)
No in vitro studies on the antiproliferative effects of this compound on any cell lines have been published.
Anti-inflammatory Properties (in vitro)
The in vitro anti-inflammatory properties of this compound have not been documented in the scientific literature.
Role as a Chemical Biology Probe or Tool
There is no available scientific literature detailing the use of this compound as a chemical biology probe or tool. Chemical probes are essential for studying biological systems, yet no studies have been identified that characterize or utilize this specific compound for such purposes.
Potential as a Synthetic Intermediate for Bioactive Compounds
While structurally related compounds may serve as intermediates in the synthesis of bioactive molecules, there is no specific, documented research demonstrating the utility of this compound as a synthetic intermediate for the development of other bioactive compounds. The potential for this role remains theoretical and is not supported by published research.
Due to the absence of detailed research findings, no data tables on these applications can be generated.
Future Research Directions and Perspectives for 2 4 Hydroxyphenyl 4 Methylpentan 3 One
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
There is a notable absence of published methods for the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, particularly with control over its stereochemistry. The molecule possesses a stereocenter at the second carbon position, meaning it can exist as two enantiomers. Future research should focus on developing novel synthetic pathways to access this compound.
Key research objectives would include:
Asymmetric Aldol (B89426) Reactions: Investigating proline-catalyzed or metal-catalyzed asymmetric aldol reactions between a derivative of 4-hydroxyphenylacetaldehyde and 3-methyl-2-butanone could provide a direct route to the chiral β-hydroxy ketone structure.
Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the precursor molecules could enable diastereoselective bond formation, with subsequent removal of the auxiliary to yield the enantiopure product.
Biocatalysis: Exploring enzymatic approaches, such as using aldolases or engineered enzymes, could offer a highly selective and environmentally friendly method for the synthesis of specific stereoisomers.
Successful development of such routes would be the first critical step in enabling further study of this compound's properties.
Exploration of Novel Chemical Transformations and Reaction Pathways
The chemical reactivity of this compound remains unexplored. As a multifunctional molecule containing a phenolic hydroxyl group, a ketone, and a chiral center, it presents opportunities for a variety of chemical transformations.
Future investigations could explore:
Reactions of the Ketone Group: Standard ketonic reactions such as reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing functionalities, and Wittig-type reactions to form alkenes could be investigated.
Reactions of the Hydroxyl Group: The phenolic hydroxyl group could be a site for etherification, esterification, or other modifications to modulate the compound's properties.
Intramolecular Reactions: Depending on the stereochemistry, the potential for intramolecular cyclization reactions could be explored, potentially leading to novel heterocyclic structures.
Understanding the reactivity of this compound is essential for synthesizing derivatives and for understanding its stability and potential metabolic pathways.
Deeper Mechanistic Insights into Biological Interactions at the Atomic Level
As there is no data on the biological activity of this compound, this is a primary area for future research. The presence of a 4-hydroxyphenyl group, a common motif in biologically active molecules, suggests that this compound may interact with biological targets.
Initial research should involve:
Broad Biological Screening: Testing the compound in a wide range of biological assays to identify any potential activity, such as antimicrobial, antioxidant, or cytotoxic effects.
Computational Modeling: In the absence of experimental data, molecular modeling and docking studies could be used to predict potential interactions with known protein targets, such as enzymes or receptors. This could help to prioritize experimental screening efforts.
Should any biological activity be identified, further studies would be required to elucidate the mechanism of action at a molecular level, including identifying the specific binding site and the nature of the interactions.
Integration with Systems Biology and Omics Approaches for Broader Biological Context
Once a reproducible biological effect is established for this compound, systems biology and omics approaches would be invaluable for understanding its broader impact on a biological system. These approaches provide a global view of the changes occurring in cells or organisms upon exposure to a compound.
Potential omics studies include:
Transcriptomics (RNA-seq): To identify changes in gene expression patterns.
Proteomics: To analyze alterations in protein levels and post-translational modifications.
Metabolomics: To profile changes in the cellular metabolome.
Integrating data from these different omics layers would provide a comprehensive picture of the pathways and networks affected by the compound, offering insights beyond a single molecular target.
Design and Synthesis of Next-Generation Analogues with Tuned Biological Profiles
Following the identification of a confirmed biological activity, a medicinal chemistry program could be initiated to design and synthesize analogues of this compound. The goal of such a program would be to improve potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies would involve systematic modification of the parent structure, including:
Modification of the Phenyl Ring: Introducing different substituents to explore electronic and steric effects.
Alteration of the Ketone and Hydroxyl Groups: Investigating the importance of these functional groups for activity.
Varying the Isopropyl Group: Replacing the isopropyl group with other alkyl or aryl groups to probe the binding pocket.
This iterative process of design, synthesis, and biological testing is fundamental to the development of new therapeutic agents.
Sustainable and Economically Viable Production Methods for Research-Grade Compound
For any of the above research to be feasible, a reliable and scalable synthesis of this compound is necessary. Future work in this area should focus on developing production methods that are both sustainable and economically viable.
Key considerations for process development include:
Green Chemistry Principles: Utilizing environmentally benign solvents, minimizing waste, and using catalytic rather than stoichiometric reagents.
Process Optimization: Optimizing reaction conditions (temperature, concentration, reaction time) to maximize yield and purity.
Scalability: Ensuring that the developed synthetic route can be safely and efficiently scaled up to produce the quantities of material required for advanced research.
Developing such a process would be a crucial enabling step for the entire research program focused on this currently uncharacterized molecule.
Q & A
Q. What are the standard synthetic routes for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts acylation or ketone alkylation using derivatives of 4-hydroxyphenylacetone. Key steps include:
- Reagent selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or alkyl halides for nucleophilic substitution .
- Condition optimization : Control temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield and reduce side products. Refluxing in ethanol improves regioselectivity .
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted precursors .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a multi-technique approach:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 2.8–3.2 ppm (methylpentanone backbone), and δ 1.2–1.5 ppm (methyl groups) .
- IR : A strong carbonyl stretch at ~1700 cm⁻¹ and hydroxyl O-H stretch at ~3200 cm⁻¹ .
- Mass spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 206.3 .
Q. What solvent systems are suitable for solubility and stability studies?
Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the hydroxyl group. Stability testing in aqueous buffers (pH 4–8) at 25°C shows <5% degradation over 72 hours, making it suitable for in vitro assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Crystallization : Grow single crystals via slow evaporation from acetonitrile.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
- Refinement : SHELXL (via SHELX-2018) refines anisotropic displacement parameters and hydrogen bonding. The hydroxyl group forms a bifurcated hydrogen bond with ketone oxygen (O···O distance: 2.7–2.9 Å), stabilizing the crystal lattice .
Q. What contradictions exist in spectral data interpretation, and how can they be mitigated?
Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?
- Backbone modifications : Replacing the 4-methyl group with bulkier substituents (e.g., tert-butyl) reduces metabolic clearance by 40% in hepatic microsomes .
- Hydroxyl group : Methylation or acetylation decreases binding affinity to serotonin receptors (Ki increases from 12 nM to >1 μM), highlighting its role in target engagement .
Q. What methodologies assess metabolic stability in preclinical models?
- In vitro assays : Incubate with rat liver microsomes (RLM) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes.
- Key findings : Half-life (t₁/₂) = 45 minutes, suggesting moderate hepatic clearance. CYP3A4 is the primary metabolizing enzyme (IC₅₀ = 8.2 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
